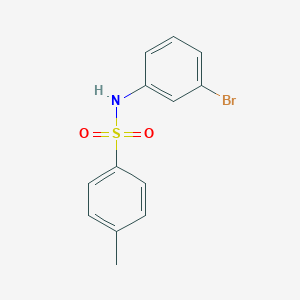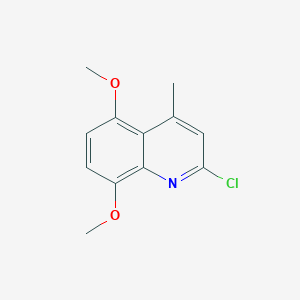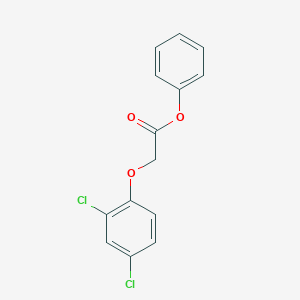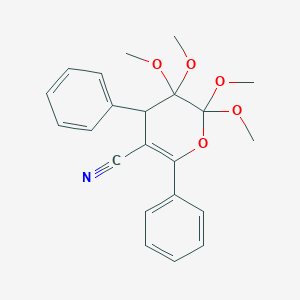
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile, also known as TDP or compound 1, is a synthetic organic compound that belongs to the class of pyran derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and cognition.
Biochemical and physiological effects:
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to inhibit the proliferation and migration of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells. 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to improve memory and cognition in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various organic solvents. However, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures and to perform dose-response experiments to determine the optimal concentration of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile for each experiment.
Orientations Futures
There are several future directions for the study of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile. First, further studies are needed to elucidate the mechanism of action of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile and to identify its molecular targets. Second, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile derivatives with improved potency and selectivity could be synthesized and tested for their potential applications in various fields. Third, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile could be used as a building block for the synthesis of various organic materials with novel properties. Fourth, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile could be tested in clinical trials for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Overall, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile is a promising compound with diverse applications in science and medicine.
Méthodes De Synthèse
The synthesis of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile involves the reaction of 2,4-diphenyl-3-buten-2-one with malononitrile in the presence of piperidine and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization step. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been used as a building block for the synthesis of various organic materials, such as dendrimers and polymers. In organic synthesis, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been used as a versatile reagent for the synthesis of various pyran derivatives.
Propriétés
Numéro CAS |
56069-61-5 |
|---|---|
Nom du produit |
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile |
Formule moléculaire |
C22H23NO5 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H23NO5/c1-24-21(25-2)19(16-11-7-5-8-12-16)18(15-23)20(17-13-9-6-10-14-17)28-22(21,26-3)27-4/h5-14,19H,1-4H3 |
Clé InChI |
DFJCTPYZXBGXNL-UHFFFAOYSA-N |
SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OC |
SMILES canonique |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OC |
Autres numéros CAS |
56069-61-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





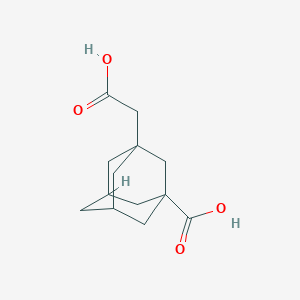
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)


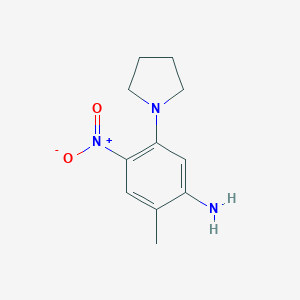
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)


